molecular formula C9H7F6NO B13970790 3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine

3,5-Bis(trifluoromethyl)-2-hydroxybenzylamine

Cat. No.: B13970790
M. Wt: 259.15 g/mol
InChI Key: WXFOKADPITZUNT-UHFFFAOYSA-N
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Description

2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and two trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethyl groups through electrophilic trifluoromethylation reactions. The aminomethyl group can be introduced via reductive amination of a suitable precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques like continuous flow chemistry can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present in a precursor) can be reduced to an amino group.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The aminomethyl group can form hydrogen bonds with target proteins, modulating their activity. The phenol group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol is unique due to the combination of its aminomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

2-(aminomethyl)-4,6-bis(trifluoromethyl)phenol

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)5-1-4(3-16)7(17)6(2-5)9(13,14)15/h1-2,17H,3,16H2

InChI Key

WXFOKADPITZUNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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